N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride
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Overview
Description
N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride is a chemical compound with a molecular formula of C13H16N2O·HCl. It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound is often used in scientific research for its biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride typically involves the reaction of 4-(1,2,5,6-tetrahydropyridin-3-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds, which can be further utilized in various chemical syntheses .
Scientific Research Applications
N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the dopaminergic system, by inhibiting the reuptake of dopamine. This leads to increased dopamine levels in the synaptic cleft, which can have neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
N-(4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide: A structural isomer with similar pharmacological properties
Uniqueness
N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct pharmacological properties. Its ability to modulate neurotransmitter systems makes it a valuable compound in neuropharmacological research .
Properties
IUPAC Name |
N-[4-(1,2,3,6-tetrahydropyridin-5-yl)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12;/h3-7,14H,2,8-9H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJDDKGMOMGMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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